molecular formula C40H49N3O8S B12053055 Fluorescent red 630 reactive

Fluorescent red 630 reactive

Cat. No.: B12053055
M. Wt: 731.9 g/mol
InChI Key: PHHUECZJTSYKRH-UHFFFAOYSA-N
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Description

Fluorescent red 630 reactive is a compound known for its strong fluorescence properties. It is primarily used as an amino-reactive biolabel, which is excited by red lasers (He/Ne; 633 nm) and diode lasers (635-650 nm). The chromophore in this compound is a bridged hemicyanine, which contributes to its unique fluorescence characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent red 630 reactive involves the coupling of specific chemical groups to form the bridged hemicyanine structure. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and specific catalysts to facilitate the coupling reactions. The process requires precise control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fluorescent red 630 reactive undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions with amines result in the formation of labeled biomolecules .

Scientific Research Applications

Fluorescent red 630 reactive has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fluorescent red 630 reactive involves its interaction with amino groups in target molecules. The compound forms covalent bonds with these groups, resulting in the formation of fluorescent conjugates. The fluorescence properties of the compound are influenced by its environment, with increased fluorescence observed when bound to target molecules .

Comparison with Similar Compounds

Fluorescent red 630 reactive can be compared with other similar compounds, such as:

This compound stands out due to its unique bridged hemicyanine structure, which provides distinct fluorescence properties and makes it suitable for specific applications .

Properties

Molecular Formula

C40H49N3O8S

Molecular Weight

731.9 g/mol

IUPAC Name

(2E)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C40H49N3O8S/c1-8-41(9-2)28-17-19-30-27(24-35(39(3,4)5)50-33(30)25-28)14-13-15-34-40(6,7)31-26-29(52(47,48)49)18-20-32(31)42(34)23-12-10-11-16-38(46)51-43-36(44)21-22-37(43)45/h13-15,17-20,24-26H,8-12,16,21-23H2,1-7H3

InChI Key

PHHUECZJTSYKRH-UHFFFAOYSA-N

Isomeric SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CC

Origin of Product

United States

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